molecular formula C37H67NO14 B194140 Erythromycin F CAS No. 82230-93-1

Erythromycin F

Número de catálogo B194140
Número CAS: 82230-93-1
Peso molecular: 749.9 g/mol
Clave InChI: DZCOSWPAQGXWKC-TZIZHKBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythromycin is a macrolide antibiotic that has an antimicrobial spectrum similar to or slightly wider than that of penicillin . It is used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis .


Synthesis Analysis

Erythromycin biosynthesis is enhanced by the addition of ammonium sulfate, which stimulates intracellular metabolism and precursor supply in Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds .


Molecular Structure Analysis

The molecular formula of Erythromycin F is C37H67NO14 . The average mass is 749.926 Da and the monoisotopic mass is 749.456177 Da .


Chemical Reactions Analysis

The thermal behavior of erythromycin-active substance and tablets was studied under non-isothermal conditions . The active substance is thermally more stable than the tablets and the values of activation energy indicate a considerable thermal stability of the active substance .


Physical And Chemical Properties Analysis

Erythromycin is a solid substance . It has a density of 1.2±0.1 g/cm3 . The boiling point is 818.4±65.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

1. Gastrointestinal Motility Enhancement

Erythromycin F has been investigated for its properties as a motilin agonist, enhancing the rate of gastric emptying and showing potential in treating gastroparesis. However, research also indicates the need for well-designed trials focusing on symptom relief in gastroparesis patients due to limitations in existing studies, such as small sample sizes and methodological weaknesses (Maganti, Onyemere, & Jones, 2003).

2. Metabolic Profile Alteration in Liver Toxicity

Erythromycin F's impact on liver toxicity was explored using 1H NMR-based serum metabolomics in albino Wistar rats. The study highlighted Erythromycin's potential to mimic hepatic toxicity and its utility in producing experimental models for drug-induced liver toxicity. Changes in serum metabolic profiles were observed, suggesting alterations in TCA cycle activity, lipid and amino acid metabolism, and oxidative stress (Rawat et al., 2016).

3. Modulating Gastrointestinal Motility Disorders

Research has shown Erythromycin's efficacy in improving gastric emptying in diabetic gastroparesis by acting as a motilin agonist. It highlights its potential therapeutic value in treating severe gastroparesis cases, although further studies are suggested to confirm these findings (Janssens et al., 1990).

4. Anti-inflammatory and Prokinetic Properties

Studies have investigated Erythromycin F's role beyond its antimicrobial functions, focusing on its anti-inflammatory, immune-modulating, and prokinetic properties. The drug's utilization as a prokinetic agent in various gastrointestinal motility disorders has been a subject of interest, especially in critically ill patients. The balance between its potential benefits and the risks, like promoting macrolide resistance, is a critical area of discussion (Hawkyard & Koerner, 2007).

5. Influence on Intestinal Microbial Community

Erythromycin F's impact on the intestinal microbial community has been a subject of study, particularly concerning its effects on the abundance of pathogenic microorganisms. Research in this area is crucial for understanding the implications of antibiotic therapy in animal farming and veterinary medicine (Skvortsov et al., 2020).

6. Effects on Chronic Inflammatory Diseases

Erythromycin F has been explored for its effects on chronic inflammatory diseases such as emphysema and nasal polyposis. Its potential in modulating inflammation and affecting the balance between matrix metalloproteases and their inhibitors was studied, suggesting possible therapeutic applications in conditions like chronic obstructive pulmonary disease and nasal polyposis (Zhou, Gu, & Hou, 2017), (Liu et al., 2018).

Safety And Hazards

Erythromycin should be handled with care to avoid contact with skin and eyes . It should not be inhaled and should be used with adequate ventilation . In case of contact, rinse immediately with plenty of water . If ingested, do not induce vomiting and seek medical attention .

Propiedades

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCOSWPAQGXWKC-TZIZHKBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin F

CAS RN

82230-93-1
Record name Erythromycin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHROMYCIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin F
Reactant of Route 2
Erythromycin F
Reactant of Route 3
Erythromycin F
Reactant of Route 4
Erythromycin F
Reactant of Route 5
Erythromycin F
Reactant of Route 6
Erythromycin F

Citations

For This Compound
414
Citations
JR Martin, RL Devault, AC Sinclair… - The Journal of …, 1982 - jstage.jst.go.jp
… , designated erythromycin F (6), from a similar mother liquor concentrate and suggest that erythromycin F (6) is a biosynthetic precursor of erythromycin E (5). Erythromycin F (6) was …
Number of citations: 35 www.jstage.jst.go.jp
T Cachet, G Haest, R Busson, G Janssen… - … of Chromatography A, 1988 - Elsevier
… By this procedure, the more polar components, ie, erythromycin F (EF), erythromycin C (EC) and demethylerythromycin A (dMeEA) and the major part of EA were removed. The residue (…
Number of citations: 12 www.sciencedirect.com
HK Chepkwony, JM Nguyo, E Roets… - Journal de Pharmacie …, 1998 - lirias.kuleuven.be
… It is against this fact that efforts to prepare erythromycin E (EE) and erythromycin F (EF), … 40% of erythromycin E (EE) or about 20% of erythromycin F (EF). The EE-containing mixture was …
Number of citations: 0 lirias.kuleuven.be
MN Phuoc, LT Bich… - African Journal of …, 2010 - academicjournals.org
… In erythromycin base powder, erythromycin F presented at 5 µg/kg in concentration. … E (0.30 µg/kg) and erythromycin F (1.37 µg/kg) was not significant to our concern (Table 3). In cases …
Number of citations: 4 academicjournals.org
NP Minh, TB Lam, NT Giao, NC Quan - Afr. J. Food Sci, 2010 - academicjournals.org
… rosenbergii, whereas only erythromycin F (5 µg/kg) was presented in erythromycin base. … At day 23 of posttreatment, erythromycin E (5.81 µg/kg) and erythromycin F (3.52 µg/kg) were …
Number of citations: 2 academicjournals.org
NP Minh, TB Lam, NT Giao… - … Food Research Journal, 2011 - search.ebscohost.com
… At day 23 of post-treatment, erythromycin E (0.30 µg/kg) and erythromycin F (1.37 µg/kg) was not significant to our concern. In case tilapias were fed with erythromycin at higher dose (…
Number of citations: 2 search.ebscohost.com
JS Brazier, V Hall, E Yusuf… - Journal of Medical …, 2002 - microbiologyresearch.org
In response to a marked increase in both the number of Fusobacterium necrophorum bacteraemia reports to the PHLS Communicable Disease Surveillance Centre and the number of F…
Number of citations: 166 www.microbiologyresearch.org
T Cachet, M Delrue, J Paesen, R Busson… - … of pharmaceutical and …, 1992 - Elsevier
A method is described for the determination of erythromycin estolate by liquid chromatography. A C18 reversed-phase column (25 × 0.46 cm id) was used with acetonitrile-…
Number of citations: 23 www.sciencedirect.com
NP Minh, TB Lam, TTD Trang - Pakistan Journal of Nutrition, 2010 - academicjournals.org
… At day 23 of post-treatment, erythromycin E (0.30 µg/kg) and erythromycin F (1.37 µg/kg) was … At day 23 of post-treatment, erythromycin E (6.94 µg/kg) and erythromycin F (5.90 µg/kg) …
Number of citations: 5 academicjournals.org
HK Chepkwony, P Dehouck, E Roets, J Hoogmartens - Chromatographia, 2001 - Springer
… Separation of erythromycin F from polar components of the fermentation liquid was sufficient. E rythromycins A, B, C, D, and E, and N-desmethylerythromycin A were also separated, as …
Number of citations: 12 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.